molecular formula C24H25N3OS B2439305 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenylthiourea CAS No. 851972-06-0

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenylthiourea

Cat. No. B2439305
CAS RN: 851972-06-0
M. Wt: 403.54
InChI Key: LMMYWYMFRWWMBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenylthiourea is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of thiourea derivatives and has been found to exhibit interesting pharmacological properties.

Scientific Research Applications

Heteroaromatic Compounds Synthesis

The compound is involved in the synthesis of heteroaromatic compounds, as demonstrated in the decarboxylative Claisen rearrangement reactions, leading to 2,3-disubstituted heteroaromatic products. Such reactions are pivotal in organic chemistry for synthesizing complex molecular structures (Craig, King, Kley, & Mountford, 2005).

Photophysical Properties and Metal Ion Sensors

Compounds containing furans exhibit a range of activities and properties. In the context of photophysical properties, certain derivatives have been studied for potential applications as metal ion sensors, particularly for aluminum detection (Kumar, Kumawat, Gupta, & Sharma, 2015).

Hydroamination Reactions

Hydroamination of compounds, including those with indole structures, under mild conditions, has been explored. These reactions are significant in organic synthesis, yielding a variety of amino derivatives (Sobenina, Tomilin, Petrova, Ushakov, Mikhaleva, & Trofimov, 2010).

Antimicrobial Activity

The compound is a precursor in the synthesis of derivatives with potential antimicrobial activity. Studies on synthesized derivatives have shown effectiveness against both bacterial and fungal species (Kumbhare, Kumar, Dadmal, Kosurkar, & Appalanaidu, 2013).

Cancer Research

N-(Furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives, related to the compound , have been synthesized and evaluated for their potential as anticancer agents targeting the epidemal growth factor receptor (EGFR). Some of these derivatives exhibit potent anticancer activities, highlighting their significance in cancer research (Lan, Xinshan, Jiaofeng, Guangpeng, Congchong, Guzhou, Qingchun, & Chun, 2017).

properties

IUPAC Name

1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1-(furan-2-ylmethyl)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3OS/c1-17-10-11-23-22(15-17)21(18(2)25-23)12-13-27(16-20-9-6-14-28-20)24(29)26-19-7-4-3-5-8-19/h3-11,14-15,25H,12-13,16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMYWYMFRWWMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CC=CO3)C(=S)NC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenylthiourea

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